molecular formula C20H16O B8788647 4-Acetylterphenyl

4-Acetylterphenyl

Cat. No. B8788647
M. Wt: 272.3 g/mol
InChI Key: HNNBLQMNWVQJTQ-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

After a mixture of 172 g of terphenyl, 860 ml of benzene, and 353 g of acetyl chloride was cooled to -5° C., it was added with a total of 200 g of anhydrous aluminium chloride in few instalments, and subjected to reaction at -5° C. for 1 hour and further at 10° C. for 1 hour. The solid materials thus formed were separated by filtration, washed with a total of 4 liter of methanol in few instalments, and then recrystallized from chloroform to obtain 121 g of 4-acetyl-p-terphenyl, 2. The yield was 59%.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:7]2[C:8]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:9][CH:10]=[CH:11][CH:12]=2)C=CC=CC=1.[C:19](Cl)(=[O:21])[CH3:20].[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[C:19]([C:16]1[CH:17]=[CH:18][C:13]([C:8]2[CH:9]=[CH:10][C:11]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)=[CH:12][CH:7]=2)=[CH:14][CH:15]=1)(=[O:21])[CH3:20] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1
Name
Quantity
353 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
860 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction at -5° C. for 1 hour and further at 10° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid materials thus formed
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with a total of 4 liter of methanol in few instalments
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 121 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 119%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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